2-Amino-2-phenylbutan-1-ol
Overview
Description
2-Amino-2-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, featuring both an amino group and a hydroxyl group attached to a phenyl-substituted butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-phenyl-2-butanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically proceeds under mild conditions, yielding the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst type to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-Phenyl-2-butanone or 2-phenylbutanal.
Reduction: 2-Amino-2-phenylbutane.
Substitution: 2-Halo-2-phenylbutan-1-ol derivatives.
Scientific Research Applications
2-Amino-2-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylbutan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-phenylethanol
- 2-Amino-2-phenylpropan-1-ol
- 2-Amino-2-phenylpentan-1-ol
Uniqueness
2-Amino-2-phenylbutan-1-ol is unique due to its specific structural features, including the phenyl-substituted butane backbone and the presence of both amino and hydroxyl groups. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-2-phenylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOJASDCBCXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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